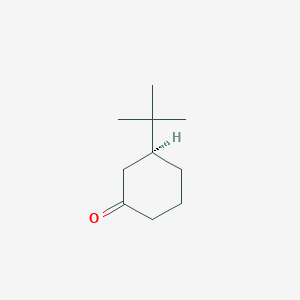

(3S)-3-tert-butylcyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-tert-butylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOKOQSQKNYLW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3S)-3-tert-butylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically for the (3S)-enantiomer of 3-tert-butylcyclohexan-1-one is limited. Much of the information presented herein is for the racemic mixture or closely related isomers. This guide consolidates the available data and provides general principles applicable to this class of compounds.

Core Chemical Properties

(3S)-3-tert-butylcyclohexan-1-one is a chiral cyclic ketone. The presence of the bulky tert-butyl group at the 3-position significantly influences its conformational preference and reactivity. The stereochemistry at the C-3 position is designated as 'S' according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of 3-tert-butylcyclohexan-1-one. It is important to note that most of this data does not differentiate between the enantiomers.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-tert-Butylcyclohexanone, Cyclohexanone, 3-(1,1-dimethylethyl)- | [1] |

| CAS Number | 936-99-2 (racemic mixture) | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 213.30 °C @ 760 mm Hg (estimated) | |

| Flash Point | 168.00 °F (75.56 °C) (estimated) | |

| Solubility in Water | 239.8 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 2.630 (estimated) | |

| Melting Point | Data not available |

Spectroscopic Properties

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the 'S' configuration at the chiral center at position 3 of the cyclohexanone ring. The bulky tert-butyl group is strongly biased towards the equatorial position in the chair conformation to minimize steric strain. This conformational lock has significant implications for the molecule's reactivity and its interactions with other chiral molecules, such as biological receptors.

The diagram below illustrates the logical relationship of the chair conformations for the related cis- and trans-3-tert-butylcyclohexanol, which is a useful model for understanding the steric influences in the cyclohexanone analog.

Synthesis and Experimental Protocols

General Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using a chromium-based reagent. Note: This is a representative procedure and would require optimization for the specific substrate, (3S)-3-tert-butylcyclohexan-1-ol. Appropriate safety precautions must be taken when handling chromium reagents.

Materials:

-

(3S)-3-tert-butylcyclohexan-1-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (anhydrous)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Chromatography column

Procedure:

-

Dissolve (3S)-3-tert-butylcyclohexan-1-ol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the enantioselective synthesis and purification of a chiral ketone like this compound.

Applications in Research and Drug Development

The primary documented application of 3-tert-butylcyclohexan-1-one is in the fragrance industry. Its potential in drug development is not well-established in the available literature. However, chiral cyclohexanone scaffolds are present in various biologically active molecules. The fixed conformation and defined stereochemistry of this compound could make it a valuable chiral building block in the synthesis of complex target molecules for drug discovery. Further research would be needed to explore its potential in medicinal chemistry.

References

A Technical Guide to the Spectroscopic Analysis of (3S)-3-tert-butylcyclohexan-1-one

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for 3-tert-butylcyclohexan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-tert-butylcyclohexanone.

Table 1: ¹H NMR Spectroscopic Data for 3-tert-butylcyclohexanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.90 | s | 9H | -C(CH₃)₃ |

| 1.20 - 2.50 | m | 9H | Cyclohexane ring protons |

Source: Varian A-60 Spectrometer, Aldrich Chemical Company, Inc.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-tert-butylcyclohexanone

| Chemical Shift (δ) ppm | Assignment |

| 27.2 | -C(C H₃)₃ |

| 32.4 | -C (CH₃)₃ |

| 25.1 | C5 |

| 30.7 | C4 |

| 41.1 | C6 |

| 44.8 | C3 |

| 49.3 | C2 |

| 212.4 | C1 (C=O) |

Source: BRUKER AM-360, Wiley-VCH GmbH[1]

Table 3: Infrared (IR) Spectroscopic Data for 3-tert-butylcyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend |

Source: CAPILLARY CELL: NEAT, Aldrich Chemical Company, Inc.[1]

Table 4: Mass Spectrometry (MS) Data for 3-tert-butylcyclohexanone

| m/z | Relative Intensity (%) | Assignment |

| 154 | 25 | [M]⁺ |

| 98 | 100 | [M - C₄H₈]⁺ |

| 83 | 30 | [M - C₄H₉O]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Source: GC-MS, Wiley & Sons, Inc.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

2.2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

-

2.3. Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 3-tert-butylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-tert-butylcyclohexan-1-one (CAS No. 936-99-2). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and a logical workflow for compound characterization.

Core Physical and Chemical Properties

3-tert-butylcyclohexan-1-one is a substituted cyclic ketone. Its physical characteristics are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical properties of 3-tert-butylcyclohexan-1-one.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₀H₁₈O | - | [1][2] |

| Molecular Weight | 154.25 | g/mol | [1][2] |

| Boiling Point | 213.3 | °C | At 760 mmHg[1][3] |

| Melting Point | Not Available | °C | Data not found in literature[2][4] |

| Density | 0.911 | g/cm³ | - |

| Refractive Index | 1.456 | - | - |

| Flash Point | 75.7 | °C | Closed cup[1][3] |

| Vapor Pressure | 0.165 - 0.2 | mmHg | At 25 °C (estimated)[1][3] |

| Water Solubility | 239.8 | mg/L | At 25 °C (estimated)[3] |

| LogP (o/w) | 2.63 - 2.79 | - | Estimated[1][3] |

Experimental Protocols

The determination of the physical properties of a compound like 3-tert-butylcyclohexan-1-one relies on established laboratory techniques. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the liquid sample (1-2 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated gently and slowly at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a rapid stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

-

Measurement: The liquid will begin to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the measurement is not performed at standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is commonly measured using a pycnometer or a digital density meter.

Methodology (Pycnometer Method):

-

Preparation: A clean, dry pycnometer (a glass flask with a precise, known volume) is weighed accurately on an analytical balance (m₁).

-

Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary in the stopper is carefully wiped away.

-

Weighing: The filled pycnometer is weighed again to determine the mass of the pycnometer and the liquid (m₂).

-

Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent. For high accuracy, the measurement should be performed in a temperature-controlled water bath.

-

Calibration: The procedure is repeated with a reference substance of known density at the same temperature, typically deionized water. The pycnometer is cleaned, dried, filled with water, and weighed (m₃).

-

Calculation: The density of the sample liquid (ρₛ) is calculated using the following formula: ρₛ = ((m₂ - m₁) / (m₃ - m₁)) * ρᵣ where ρᵣ is the known density of the reference substance (water) at the measurement temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology (Abbe Refractometer):

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water or a standard test piece provided by the manufacturer.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.

-

Prism Closure: The prisms are closed and locked together, allowing the liquid to spread evenly, forming a thin film.

-

Light Adjustment: The light source is switched on and positioned to illuminate the prisms.

-

Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs. If color fringes (chromatic aberration) are observed, the compensator dial is adjusted to eliminate them, resulting in a sharp, achromatic boundary.

-

Reading: The refractive index value is read directly from the instrument's scale.

-

Temperature Control: Modern refractometers are equipped with temperature control, often via a circulating water bath. The temperature should be recorded and is typically standardized to 20°C (reported as nD²⁰).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and identification of an unknown organic compound, such as a ketone, using its physical properties.

Caption: Logical workflow for compound identification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Conformation of 3-tert-Butylcyclohexanone

This technical guide provides a detailed examination of the stereochemical and conformational properties of 3-tert-butylcyclohexanone. A thorough understanding of the three-dimensional structure of substituted cyclohexanones is critical in various fields, including medicinal chemistry and materials science, as the molecular conformation directly influences reactivity, biological activity, and physical properties. The presence of a sterically demanding tert-butyl group at the C3 position introduces significant and predictable conformational biases, making this molecule an excellent model for studying steric effects in cyclic systems.

Stereochemistry

3-tert-butylcyclohexanone possesses a single stereocenter at the C3 carbon atom, the point of attachment for the tert-butyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers: (R)-3-tert-butylcyclohexanone and (S)-3-tert-butylcyclohexanone. The specific enantiomer is defined by the Cahn-Ingold-Prelog priority rules. For drug development professionals, the stereochemistry is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Conformational Analysis

The conformational landscape of 3-tert-butylcyclohexanone is dominated by the energetic preference of the cyclohexane ring to adopt a chair conformation, which minimizes both angle and torsional strain. The key determinant of the molecule's preferred shape is the pronounced steric bulk of the tert-butyl group.

The "Conformational Lock" Effect of the tert-Butyl Group

Substituents on a cyclohexane ring can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring). For most substituents, a rapid "ring flip" occurs between two chair conformations, interconverting axial and equatorial positions.

However, the tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences severe steric repulsion from the two axial hydrogens on the same side of the ring (at C1 and C5 relative to the substituent at C3). These unfavorable interactions are known as 1,3-diaxial interactions. Due to this high steric strain, the tert-butyl group has a very strong preference for the equatorial position.[1][2] This preference is so overwhelming that the cyclohexane ring is effectively "locked" into the single chair conformation where the tert-butyl group is equatorial.[1][2]

This leads to two possible chair conformations for 3-tert-butylcyclohexanone:

-

Equatorial-tert-butyl Conformer: The tert-butyl group occupies an equatorial position. This is the highly favored, low-energy conformation.

-

Axial-tert-butyl Conformer: The tert-butyl group occupies an axial position. This conformation is significantly destabilized by 1,3-diaxial interactions and exists in a negligible population at equilibrium.

The carbonyl group (C=O) at the C1 position consists of an sp²-hybridized carbon, which slightly flattens the ring in its immediate vicinity compared to a standard cyclohexane ring. This minor distortion has a minimal effect on the overarching conformational preference dictated by the tert-butyl group.

Quantitative Conformational Energetics

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] A larger A-value signifies a stronger preference for the equatorial position.[3]

The tert-butyl group possesses one of the largest A-values among common substituents, underscoring its role as a powerful conformational locking group.[3][4]

| Parameter | Substituent | Value (kcal/mol) | Significance |

| A-Value | tert-Butyl | ~5.0 | Represents the energy penalty for placing the tert-butyl group in an axial position.[3] This high value indicates the equilibrium heavily favors the equatorial conformer. |

| 1,3-Diaxial Strain | H vs. tert-Butyl | ~11.4 kJ/mol (2.7 kcal/mol) per interaction | The steric strain energy resulting from a single 1,3-diaxial interaction between a hydrogen and a tert-butyl group.[5] The total destabilization in the axial conformer is due to two such interactions. |

Note: 1 kcal = 4.184 kJ. Values can vary slightly depending on the experimental or computational method used.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of 3-tert-butylcyclohexanone is heavily skewed towards the conformer with the equatorial tert-butyl group due to the high energy of the axial conformer.

Caption: Conformational equilibrium of 3-tert-butylcyclohexanone.

Experimental Protocols for Conformational Analysis

The conformational properties of 3-tert-butylcyclohexanone and related molecules are primarily elucidated through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying cyclohexane conformations.

-

Methodology:

-

Sample Preparation: A solution of 3-tert-butylcyclohexanone is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For detailed conformational studies, low-temperature NMR experiments may be performed. By lowering the temperature (e.g., to -150 °C), the rate of chair-chair interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of signals from individual conformers.[6]

-

Spectral Analysis:

-

Chemical Shifts: The electronic environment of axial and equatorial protons is different, leading to distinct chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

-

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (anti-periplanar) interactions, while smaller couplings (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial (gauche) interactions. Analysis of these coupling constants provides definitive proof of the proton's orientation and, by extension, the ring's conformation.

-

-

Computational Chemistry

Computational modeling provides quantitative insights into the energetics and geometries of different conformers.

-

Methodology:

-

Structure Generation: Initial 3D structures of the possible conformers (e.g., equatorial-t-Bu chair, axial-t-Bu chair, twist-boat) are generated.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all low-energy minima.

-

Energy Minimization and Frequency Calculation: The geometry of each identified conformer is optimized, and its energy is calculated using various levels of theory.

-

Molecular Mechanics (MM): Methods like MM3 and MM4 are computationally inexpensive and effective for predicting geometries and relative steric energies of different conformers.[6][7]

-

Ab Initio and Density Functional Theory (DFT): Higher-level methods (e.g., Hartree-Fock, B3LYP) with appropriate basis sets (e.g., 6-311+G*) are used to obtain more accurate electronic energies, free energies, and enthalpies.[6][7]

-

-

Data Analysis: The relative energies of the conformers are compared to determine their populations according to the Boltzmann distribution. Theoretical NMR chemical shifts can also be calculated (e.g., using the GIAO method) and compared with experimental data to confirm assignments.[6]

-

Caption: Workflow for conformational analysis.

Conclusion

The stereochemistry and conformation of 3-tert-butylcyclohexanone are dictated by the steric demands of the tert-butyl group. This substituent acts as a powerful conformational lock, forcing the cyclohexane ring into a chair conformation where it occupies an equatorial position to minimize destabilizing 1,3-diaxial interactions. This pronounced conformational bias makes the molecule structurally well-defined and an invaluable substrate for studying stereoselective reactions in cyclic systems. For professionals in drug development, understanding such conformational locking is essential, as it rigidly defines the spatial relationship of pharmacophoric features, which is a key determinant of molecular recognition and biological function.

References

- 1. 3-(TERT-BUTYL)CYCLOHEXANONE | 936-99-2 | Benchchem [benchchem.com]

- 2. chemistryschool.net [chemistryschool.net]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(3S)-3-tert-butylcyclohexan-1-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound (3S)-3-tert-butylcyclohexan-1-one, focusing on its core physicochemical properties and characterization. Given that this molecule is a chiral chemical intermediate primarily used in organic synthesis, this guide emphasizes its chemical data rather than biological pathways, which are not established for this compound.

Core Chemical Properties

This compound is a substituted cyclohexanone derivative. The presence of a tert-butyl group at the third carbon atom creates a chiral center, with the "(3S)" designation specifying the stereochemistry at this position.

The fundamental properties of the molecule are summarized below. The molecular formula is C10H18O.[1][2] Its average molecular weight is approximately 154.25 g/mol .[1][2][3]

| Property | Value | Source |

| IUPAC Name | 3-tert-butylcyclohexan-1-one | [1] |

| Molecular Formula | C10H18O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2][3] |

| Monoisotopic Mass | 154.135765 Da | [1] |

| CAS Number | 936-99-2 (for the racemate) | [1][2] |

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound like this compound follows a standard logical progression from its chemical name to the verification of its structure and properties.

Caption: Workflow for Chemical Compound Identification.

Experimental Protocols

As a chemical intermediate, this compound does not have associated drug development or signaling pathway protocols. Instead, relevant experimental procedures involve its synthesis and analytical characterization. Below is a representative protocol for confirming the molecular weight of the compound via mass spectrometry.

Objective: To confirm the molecular weight of 3-tert-butylcyclohexan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Sample of 3-tert-butylcyclohexan-1-one

-

Volatile solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

-

GC-MS instrument equipped with an electron ionization (EI) source

-

Standard non-polar GC column (e.g., DB-5ms)

-

Microsyringe for sample injection

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the chosen volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

-

Set the injector temperature to 250°C.

-

Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

-

Set the MS transfer line temperature to 280°C.

-

Set the ion source temperature to 230°C.

-

Configure the MS to scan a mass range of m/z 40-300.

-

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

Data Acquisition: The compound will travel through the GC column, separate from any impurities, and then enter the mass spectrometer. In the MS, it will be ionized by electron impact.

-

Data Analysis:

-

Analyze the resulting mass spectrum for the molecular ion peak (M+).

-

For 3-tert-butylcyclohexan-1-one (C10H18O), the expected molecular ion peak will be at an m/z (mass-to-charge ratio) of approximately 154.1.

-

Observe characteristic fragmentation patterns, such as the loss of the tert-butyl group, to further confirm the structure.

-

Biological Context and Signaling Pathways

This compound is a synthetic building block. There is no established body of research indicating that it is involved in specific biological signaling pathways or that it is a lead compound in drug development. While derivatives of its parent structure, 4-tert-butylcyclohexanone, have been investigated for certain biological activities, this specific isomer is not a known bioactive agent.[4] Therefore, a signaling pathway diagram is not applicable to this compound.

References

An In-depth Technical Guide to 3-tert-butylcyclohexan-1-one

This technical guide provides a comprehensive overview of 3-tert-butylcyclohexan-1-one, a substituted cyclohexanone derivative of interest in organic synthesis and mechanistic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, synthesis, and key reactions.

Nomenclature and Identification

The compound with the chemical structure featuring a tert-butyl group at the third position of a cyclohexanone ring is formally named according to IUPAC nomenclature.

IUPAC Name: 3-tert-butylcyclohexan-1-one[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

3-(tert-Butyl)cyclohexanone[1]

-

3-t-butylcyclohexanone

-

3-(1,1-Dimethylethyl)cyclohexanone[1]

-

Cyclohexanone, 3-tert-butyl-[1]

-

NSC-103145[1]

-

CAS No: 936-99-2[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-tert-butylcyclohexan-1-one are summarized in the table below, providing key data points for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 213.3 °C (estimated) at 760 mmHg | [2] |

| Flash Point | 75.7 °C (168.0 °F) (estimated) | [2] |

| Density | 0.911 g/cm³ (estimated) | |

| logP (o/w) | 2.630 (estimated) | [2] |

| Water Solubility | 239.8 mg/L at 25 °C (estimated) | [2] |

| Refractive Index | 1.456 (estimated) | |

| Polar Surface Area | 17.1 Ų | [1] |

Note: Some physical properties are estimated from computational models due to a lack of extensive experimental data in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of 3-tert-butylcyclohexan-1-one can be approached through several established organic chemistry methodologies. A common conceptual pathway involves the introduction of the tert-butyl group onto a pre-existing six-membered ring.

Logical Synthesis Pathway: Alkylation of Cyclohexanone Enolate

A primary method for forming carbon-carbon bonds at the α-position to a ketone is through the alkylation of its enolate. However, the direct alkylation of cyclohexanone with a tert-butyl halide is problematic. The reaction with tertiary halides like tert-butyl bromide on a lithium enolate of cyclohexanone often fails to produce the desired alkylation product and instead results in elimination (formation of isobutylene) because the enolate can act as a base.

For the purpose of this guide, a more reliable, albeit multi-step, synthesis is presented, which involves the oxidation of the corresponding alcohol, 3-tert-butylcyclohexanol.

Experimental Protocol: Oxidation of 3-tert-butylcyclohexanol

This protocol is adapted from a general and highly efficient method for the oxidation of secondary alcohols to ketones using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO), a variation of the Swern oxidation.

Reaction Scheme: (3-tert-butylcyclohexanol) + NCS/DMSO/Triethylamine → (3-tert-butylcyclohexan-1-one) + Succinimide + Dimethyl sulfide + Triethylammonium chloride

Materials and Reagents:

-

3-tert-butylcyclohexanol (mixture of isomers)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Toluene

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Diethyl ether (Et₂O)

-

1% Aqueous Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet, cool a solution of N-Chlorosuccinimide (1.5 equivalents) in anhydrous toluene to 0 °C.

-

Add anhydrous Dimethyl Sulfoxide (2.5 equivalents) to the cooled solution.

-

Further cool the reaction mixture to -25 °C using a suitable cooling bath (e.g., dry ice/tetrachloromethane).

-

Slowly add a solution of 3-tert-butylcyclohexanol (1.0 equivalent) in anhydrous toluene to the reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the mixture at -25 °C for 2 hours.

-

Add Triethylamine (1.5 equivalents) dropwise to the reaction mixture.

-

Remove the cooling bath and allow the mixture to warm for 5-10 minutes.

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic phase sequentially with 1% aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by bulb-to-bulb distillation or column chromatography to yield pure 3-tert-butylcyclohexan-1-one.

Key Reactions and Mechanistic Insights

3-tert-butylcyclohexan-1-one serves as an excellent substrate for studying the stereochemical outcomes of nucleophilic additions to cyclohexanone rings. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational rigidity allows for a predictable analysis of reaction stereoselectivity.

Stereoselective Reduction of the Carbonyl Group

The reduction of 3-tert-butylcyclohexan-1-one yields two diastereomeric products: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The ratio of these products is highly dependent on the steric bulk of the hydride-donating reagent.

-

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the axial face of the carbonyl. This trajectory is sterically less hindered by the axial hydrogens at the C2 and C6 positions. Axial attack leads to the formation of the equatorial alcohol, which is the trans isomer.

-

Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily approach from the axial face. They are forced to attack from the more open equatorial face. This leads to the formation of the axial alcohol, the cis isomer, as the major product.

The table below summarizes the expected product distribution based on studies of the analogous 4-tert-butylcyclohexanone.

| Reducing Agent | Major Product Isomer | Expected Diastereomeric Ratio (trans:cis) | Control Type |

| Sodium Borohydride (NaBH₄) | trans | ~85:15 | Thermodynamic |

| L-Selectride® | cis | ~5:95 | Kinetic |

Note: Ratios are based on the well-studied reduction of 4-tert-butylcyclohexanone and serve as a strong predictive model for the 3-isomer.

Experimental Protocol: Stereoselective Reduction with L-Selectride®

This protocol details the procedure for the kinetically controlled reduction of 3-tert-butylcyclohexan-1-one.

Materials and Reagents:

-

3-tert-butylcyclohexan-1-one

-

Anhydrous Tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

80% Ethanol

-

6 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Diethyl ether (Et₂O)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-tert-butylcyclohexan-1-one (1.0 equivalent) in anhydrous THF in a clean, dry vial.

-

In a separate dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen), add L-Selectride® solution (1.5 equivalents).

-

Carefully transfer the ketone solution to the L-Selectride® solution via syringe or cannula.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by slowly adding 80% ethanol, followed by 6 M NaOH and then 30% H₂O₂ (caution: exothermic).

-

Stir the resulting mixture for an additional 15 minutes.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analyze the crude product ratio using ¹H NMR or GC-MS and purify as needed.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and a key reaction of 3-tert-butylcyclohexan-1-one.

Caption: Logical workflow for the synthesis of 3-tert-butylcyclohexan-1-one.

Caption: Stereoselective reduction pathways of 3-tert-butylcyclohexan-1-one.

References

The Advent of Chirality: A Deep Dive into the Discovery and History of Chiral Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexanones are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the construction of complex, biologically active molecules, including steroids and other pharmaceuticals. Their inherent chirality and versatile functionality make them indispensable synthons for creating stereochemically rich architectures. This in-depth technical guide explores the seminal discoveries and historical evolution of methods to access these valuable compounds, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

From Racemates to Asymmetric Induction: The Dawn of an Era

The story of chiral cyclohexanones is inextricably linked to the development of one of the most powerful ring-forming reactions in organic chemistry: the Robinson annulation. Discovered by Sir Robert Robinson in 1935, this reaction provides a straightforward method for the construction of a six-membered ring.[1] Initially, the products of the Robinson annulation, such as the now-famous Wieland-Miescher ketone, were obtained as racemic mixtures.[2] The Wieland-Miescher ketone, a bicyclic enedione, contains the fundamental AB-ring structure of steroids, making it an exceptionally attractive starting material for their synthesis.[2][3]

A paradigm shift occurred in 1971 with the groundbreaking work of Hajos and Parrish at Hoffmann-La Roche, who reported the first enantioselective synthesis of a chiral cyclohexanone derivative using a small organic molecule as a catalyst.[2] Their use of the naturally occurring amino acid (S)-proline to catalyze the intramolecular aldol condensation step of a Robinson annulation sequence, a reaction now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, ushered in the era of organocatalysis.[2] This discovery demonstrated that a small, chiral molecule could efficiently induce asymmetry in a chemical transformation, a concept that would have profound implications for the field of organic synthesis.

The Rise of Organocatalysis: A Powerful Toolkit for Asymmetric Synthesis

The pioneering work of Hajos and Parrish laid the foundation for the explosion of research into organocatalytic methods for the synthesis of chiral cyclohexanones. Proline and its derivatives have been extensively studied and have proven to be remarkably effective catalysts for a variety of asymmetric transformations, including the Robinson annulation.

The Proline-Catalyzed Robinson Annulation: A Classic Revisited

The proline-catalyzed Robinson annulation has become a textbook example of organocatalysis and a reliable method for accessing enantioenriched Wieland-Miescher ketone and its analogs. The reaction proceeds through an enamine-based mechanism, where proline reacts with a ketone to form a chiral enamine, which then undergoes a stereocontrolled Michael addition to an α,β-unsaturated ketone. A subsequent intramolecular aldol condensation and dehydration furnish the chiral cyclohexenone product.

A variety of other organocatalysts have since been developed, expanding the scope and efficiency of asymmetric cyclohexanone synthesis. These include other chiral amines and phosphoric acids, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.[4][5]

Modern Frontiers: Biocatalysis and Metal-Catalyzed Approaches

While organocatalysis remains a dominant strategy, recent years have witnessed the emergence of powerful new methodologies for the synthesis of chiral cyclohexanones. Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers an environmentally benign and often highly selective alternative to traditional chemical methods.[6] Enzymes such as alcohol dehydrogenases can be employed in deracemization processes, converting a racemic mixture of a cyclohexanol into a single enantiomer of the corresponding cyclohexanone.[6]

Transition metal catalysis has also made significant contributions to the field. Chiral metal complexes can catalyze a range of enantioselective reactions, including conjugate additions and hydrogenations, to afford chiral cyclohexanones with high levels of stereocontrol.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for key experiments in the synthesis of chiral cyclohexanones, allowing for easy comparison of different methodologies.

| Catalyst/Method | Substrates | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Organocatalysis | |||||

| (S)-Proline | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | DMSO | 49 | 76 | [2] |

| (S)-Proline | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | DMF | 56 (from triketone) | >99 | [8] |

| Binamprolinamide | Triketone intermediate | Not specified | 95 | 90 | [9] |

| Prolinethioamide | Triketone intermediate | Not specified | 99 | 86 | [9] |

| Primary amine C-20 | Triketone intermediate | Neat | 95 | 92 | [4] |

| Biocatalysis | |||||

| Baker's Yeast (immobilized) | 4-Methylcyclohexanone | Water/Glycerol/Isopropanol | 85 | 98 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

(S)-Proline-Catalyzed Asymmetric Synthesis of the Wieland-Miescher Ketone (Organic Syntheses Procedure)[8]

A. 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione: A 1-L, round-bottomed flask equipped with a thermometer and a reflux condenser is charged with 126.1 g (1 mol) of 2-methyl-1,3-cyclohexanedione, 300 mL of distilled water, 3 mL of acetic acid, 1.1 g of hydroquinone, and 142 g (167 mL, 2 mol) of freshly distilled methyl vinyl ketone. The reaction mixture is stirred under argon at 72–75°C for 1 hour, cooled to room temperature, and saturated with sodium chloride. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated under reduced pressure to afford the crude triketone.

B. (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H, 7H)-naphthalenedione: A solution of the crude triketone (196.2 g, 1 mol) in 500 mL of reagent grade, anhydrous N,N-dimethylformamide is prepared in a 1-L, three-necked flask equipped with a mechanical stirrer, a thermometer, and an argon-inlet tube. To this is added 2.3 g (0.02 mol) of S-(−)-proline. The mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched Wieland-Miescher ketone.

Biocatalytic Reduction of 4-Methylcyclohexanone using Immobilized Baker's Yeast[10]

A suspension of fresh Baker's yeast (10 g) in a mixture of water and glycerol (50:50, v/v) and isopropanol (25 mL) is stirred for 30 minutes in a 500 mL flat-bottom flask. A solution of 4-methylcyclohexanone (2 mM) in alcohol is gradually added to the yeast suspension. The resulting mixture is stirred for a suitable period (typically 24-48 hours). The reaction progress is monitored by TLC or GC. After the reaction is complete, the mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give the crude product, which is then purified by chromatography to afford the chiral cyclohexanol, which can be subsequently oxidized to the chiral cyclohexanone.

Applications in Drug Development and Natural Product Synthesis

Chiral cyclohexanones are invaluable precursors in the synthesis of a wide array of pharmaceuticals and natural products. The Wieland-Miescher ketone, in particular, has served as a starting point for the total synthesis of numerous complex molecules.

Synthesis of Adrenosterone[3]

The synthesis of the androgenic steroid adrenosterone from the Wieland-Miescher ketone highlights the utility of this chiral building block in accessing steroid scaffolds. The synthesis involves a series of stereocontrolled transformations to elaborate the core bicyclic structure into the characteristic tetracyclic steroid nucleus.

Danishefsky's Total Synthesis of Taxol[11]

One of the most celebrated achievements in natural product synthesis, the Danishefsky total synthesis of the anticancer drug Taxol, commences from the enantiomerically pure Wieland-Miescher ketone. This monumental synthesis showcases the power of using a readily available chiral building block to control the stereochemistry of a complex target molecule.

Signaling Pathways and Logical Relationships

To understand the biological relevance of molecules derived from chiral cyclohexanones, it is crucial to examine their interactions with cellular signaling pathways.

Glucocorticoid and Mineralocorticoid Receptor Signaling

Steroids synthesized from chiral cyclohexanone precursors often exert their biological effects by binding to intracellular receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Upon ligand binding, these receptors translocate to the nucleus and act as transcription factors, modulating the expression of target genes.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Mineralocorticoid Receptor Signaling Pathway.

Ketamine and the NMDA Receptor

Ketamine, a cyclohexanone derivative, is a well-known anesthetic and is increasingly used as a rapid-acting antidepressant. Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1]

Caption: Ketamine's Interaction with the NMDA Receptor.

Experimental Workflow: Asymmetric Synthesis of the Wieland-Miescher Ketone

The following diagram illustrates the logical flow of the proline-catalyzed synthesis of the Wieland-Miescher ketone.

Caption: Proline-Catalyzed Wieland-Miescher Ketone Synthesis.

Conclusion

The discovery and development of synthetic routes to chiral cyclohexanones represent a major triumph in organic chemistry. From the early days of racemic Robinson annulations to the sophisticated organocatalytic and biocatalytic methods of today, the ability to control the stereochemistry of these versatile building blocks has opened up new avenues for the synthesis of complex and medicinally important molecules. This guide has provided a comprehensive overview of the historical milestones, key synthetic methodologies, and practical applications of chiral cyclohexanones, equipping researchers with the knowledge and tools necessary to harness the power of these remarkable synthons in their own work.

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 3. Wieland-Miescher_ketone [chemeurope.com]

- 4. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. apexbt.com [apexbt.com]

- 10. sphinxsai.com [sphinxsai.com]

Conformational analysis of substituted cyclohexanones

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental techniques, and computational methods used in the conformational analysis of substituted cyclohexanones. Understanding the three-dimensional structure and dynamic behavior of these cyclic ketones is fundamental in organic chemistry and critical for the rational design of pharmaceuticals, where molecular shape dictates biological activity.

The conformational landscape of substituted cyclohexanones is governed by a delicate balance of steric and stereoelectronic effects. While sharing similarities with cyclohexane, the introduction of a trigonal planar (sp²) carbonyl carbon significantly alters the ring's geometry and energetic profile.

The Cyclohexanone Ring System

Unlike the perfect chair conformation of cyclohexane with tetrahedral bond angles of 109.5°, the cyclohexanone ring is slightly flattened at the carbonyl group. This leads to a lower energy barrier for the "ring flip" or chair-to-chair interconversion, which proceeds through higher-energy twist-boat and boat intermediates. The primary conformation is still the chair, which effectively minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Caption: Energy profile of cyclohexanone chair-to-chair interconversion.

Steric Demands and A-Values

In monosubstituted cyclohexanes, the conformational equilibrium is typically dominated by steric hindrance. A substituent in the axial position experiences destabilizing steric interactions with the axial hydrogens at the C3 and C5 positions, known as 1,3-diaxial interactions. To avoid this, larger substituents preferentially occupy the equatorial position.

The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position. While A-values are derived from cyclohexane systems, they serve as a crucial baseline for understanding cyclohexanones.

Table 1: A-Values for Common Substituents in Cyclohexane Systems

This table summarizes the conformational free energy difference (A-value) for various substituents, representing the energetic penalty for occupying an axial position.[1]

| Substituent (R) | A-value (kcal/mol) | Preference |

| -H | 0.0 | None |

| -F | 0.24 - 0.28 | Weak Equatorial |

| -Cl | 0.43 - 0.53 | Weak Equatorial |

| -Br | 0.38 - 0.55 | Weak Equatorial |

| -I | 0.43 - 0.47 | Weak Equatorial |

| -OH | 0.52 - 0.94 | Equatorial |

| -OCH₃ | 0.55 - 0.75 | Equatorial |

| -CN | 0.17 - 0.24 | Weak Equatorial |

| -CH₃ (Methyl) | 1.70 - 1.80 | Strong Equatorial |

| -CH₂CH₃ (Ethyl) | 1.75 - 2.0 | Strong Equatorial |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.20 | Very Strong Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | Overwhelmingly Equatorial |

| -C₆H₅ (Phenyl) | 2.8 - 3.1 | Very Strong Equatorial |

| -COOH | 1.35 - 1.46 | Strong Equatorial |

Note: Values can vary slightly depending on the solvent and experimental method used.

Key Factors Modifying Conformational Equilibria in Cyclohexanones

The presence of the carbonyl group introduces specific steric and electronic interactions that are not present in cyclohexane, modifying the simple picture provided by A-values.

Steric Effects

-

1,3-Diaxial Interactions: This remains a primary destabilizing factor for axial substituents at positions C2, C3, C5, and C6, similar to cyclohexane.[2][3]

-

The 2-Alkylketone Effect (A(1,2) Strain): An equatorial substituent at the C2 (or C6) position experiences torsional strain from eclipsing interactions with the carbonyl oxygen. This destabilization of the equatorial conformer can, for smaller alkyl groups, reduce the energy difference between the equatorial and axial forms, or even favor the axial conformer.[4][5][6]

-

The 3-Alkylketone Effect: An axial substituent at the C3 (or C5) position experiences only one major 1,3-diaxial interaction (with the C5 axial hydrogen). The other 1,3-interaction is with the carbonyl carbon, which lacks an axial hydrogen. This reduces the overall steric penalty for being axial compared to the same group in cyclohexane, making the axial position more accessible.[4][7]

-

Allylic 1,3-Strain (A(1,3) Strain): This interaction occurs between a substituent on an sp² carbon and a substituent at the allylic (C3) position. In the context of cyclohexanone enolates or related structures, this strain can dictate the preferred conformation by creating a severe non-bonded interaction that forces one group into a specific orientation.[8][9]

Caption: Dominant steric interactions governing cyclohexanone conformation.

Stereoelectronic Effects

These effects arise from the interaction of molecular orbitals and dipoles, and can often override steric considerations.

-

Dipole-Dipole Interactions: The C=O bond possesses a strong dipole moment. If a substituent, such as a halogen at the C2 position, also has a significant bond dipole, the electrostatic interaction between these two dipoles becomes critical. In 2-halocyclohexanones, the axial conformation is often preferred because it allows the dipoles to be oriented in a way that minimizes their repulsion, a phenomenon that is less favorable in the equatorial conformer.

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty anti-bonding orbital (e.g., a C=O π* or C-X σ* orbital). In certain conformations, the alignment of these orbitals is optimal, leading to stabilization. For instance, in axial 2-chlorocyclohexanone, the anti-periplanar alignment of a lone pair on chlorine with the C1-C2 bond can stabilize this conformation.

Experimental Protocols for Conformational Analysis

Determining the conformational equilibrium of a substituted cyclohexanone requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for studying conformational equilibria in solution. Chemical shifts (δ), and particularly the three-bond proton-proton coupling constants (³JHH), are highly sensitive to the dihedral angle (θ) between atoms, as described by the Karplus equation. By measuring the population-averaged coupling constant (J_obs), one can determine the mole fractions of the axial (x_ax) and equatorial (x_eq) conformers.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃OD) to a concentration of approximately 10-20 mM in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-64 scans).

-

For complex spectra, 2D NMR experiments like COSY and HSQC may be necessary to assign all proton and carbon signals unambiguously.

-

-

Low-Temperature NMR (Optional): To observe individual conformers, the sample can be cooled until the rate of ring interconversion is slow on the NMR timescale. Typical temperatures range from -60 °C to -100 °C. This allows for the direct measurement of chemical shifts and coupling constants for each distinct conformer.

-

Data Analysis:

-

Identify a proton whose coupling constants to adjacent protons are clearly resolved and sensitive to conformation (e.g., the proton on the carbon bearing the substituent).

-

Measure the observed coupling constant (J_obs).

-

Determine the limiting coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers. These can be obtained from low-temperature spectra or from conformationally locked model compounds (e.g., t-butyl substituted analogs).

-

Calculate the mole fraction of the equatorial conformer using the following equation: x_eq = (J_obs - J_ax) / (J_eq - J_ax)

-

The Gibbs free energy difference (ΔG°) can then be calculated using: ΔG° = -RT ln(K_eq), where K_eq = x_eq / (1 - x_eq).

-

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

Principle: X-ray crystallography provides an unambiguous, high-resolution structure of a molecule in the solid state. This technique measures how X-rays are diffracted by the ordered array of molecules in a single crystal, allowing for the calculation of electron density and thus the precise positions of all atoms.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in a beam of monochromatic X-rays. Diffraction data (intensities and positions of spots) are collected on a detector.

-

Structure Solution and Refinement:

-

The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

-

Initial phases for the structure factors are determined using direct or Patterson methods, which generates an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystal lattice. It is crucial to note that this solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy or most populated conformer in solution.

Applications in Drug Development and Stereoselective Synthesis

The conformation of a cyclohexanone ring is paramount in determining its reactivity and, in a medicinal chemistry context, its ability to bind to a biological target.

Nucleophilic Addition and the Felkin-Anh Model

The stereochemical outcome of nucleophilic additions to the carbonyl group is highly dependent on the ring's conformation. According to the Felkin-Anh model, the nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The trajectory of this attack (either "axial" or "equatorial") is influenced by the steric and electronic properties of the substituents on the ring. The most stable transition state, which avoids steric clashes between the incoming nucleophile and existing ring substituents (especially axial ones), will determine the major diastereomer of the resulting alcohol product. Understanding the ground-state conformational equilibrium is the first step in predicting this outcome.

Caption: Felkin-Anh principles applied to cyclohexanone addition reactions.

Summary

The conformational analysis of substituted cyclohexanones is a multifaceted discipline requiring an integrated approach. A-values provide a foundational understanding of steric preferences, but this must be refined by considering specific intramolecular interactions like the 2- and 3-alkylketone effects, as well as powerful stereoelectronic forces. A combination of high-resolution NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state structure, supported by computational modeling, provides the most complete picture of the conformational landscape. This detailed structural knowledge is indispensable for predicting chemical reactivity and designing molecules with specific three-dimensional shapes for applications in materials science and drug discovery.

References

- 1. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. mathabhangacollege.ac.in [mathabhangacollege.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allylic strain | PPTX [slideshare.net]

- 9. Allylic strain - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3S)-3-tert-butylcyclohexan-1-one from a Racemic Mixture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically enriched (3S)-3-tert-butylcyclohexan-1-one starting from its racemic mixture. The described methodology follows a four-step chemoenzymatic route, which includes the reduction of the ketone, enzymatic kinetic resolution of the resulting alcohol, separation of the enantiomers, and final oxidation to the target chiral ketone.

Introduction

Chiral cyclohexanone derivatives are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereocenter at the 3-position of the cyclohexanone ring can be crucial for biological activity. This protocol outlines a robust and widely applicable method to obtain the (3S)-enantiomer from a readily available racemic mixture. The key step involves an enzymatic kinetic resolution (EKR) of the intermediate secondary alcohol, which allows for the efficient separation of the two enantiomers. Lipases, particularly Candida antarctica lipase B (commercially available as Novozym 435), are highly effective for this transformation.

Overall Synthesis Workflow

The synthesis of this compound from its racemic mixture is achieved through the following four-step process:

-

Reduction of Racemic Ketone: The racemic 3-tert-butylcyclohexan-1-one is reduced to the corresponding racemic 3-tert-butylcyclohexan-1-ol.

-

Enzymatic Kinetic Resolution (EKR): The racemic alcohol undergoes a lipase-catalyzed transesterification. In this step, one enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol.

-

Separation: The acylated alcohol (ester) and the unreacted alcohol are separated using standard chromatographic techniques.

-

Oxidation: The desired alcohol enantiomer is oxidized back to the ketone to yield the final product, this compound, without racemization.

Experimental Protocols

Step 1: Reduction of Racemic 3-tert-butylcyclohexan-1-one

This protocol describes the reduction of the racemic ketone to the corresponding alcohol using sodium borohydride.

Materials:

-

Racemic 3-tert-butylcyclohexan-1-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (64.8 mmol) of racemic 3-tert-butylcyclohexan-1-one in 100 mL of methanol.

-

Cool the flask in an ice bath to 0-5 °C with stirring.

-

Slowly add 2.45 g (64.8 mmol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford racemic 3-tert-butylcyclohexan-1-ol as a colorless oil or low-melting solid. The product can be used in the next step without further purification.

Step 2: Enzymatic Kinetic Resolution of Racemic 3-tert-butylcyclohexan-1-ol

This protocol utilizes Novozym 435 for the enantioselective acylation of the racemic alcohol.

Materials:

-

Racemic 3-tert-butylcyclohexan-1-ol (from Step 1)

-

Novozym 435 (Candida antarctica lipase B, immobilized)

-

Vinyl acetate

-

Methyl tert-butyl ether (MTBE)

-

Orbital shaker or magnetic stirrer

-

Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

-

To a 250 mL Erlenmeyer flask, add 10.0 g (64.0 mmol) of racemic 3-tert-butylcyclohexan-1-ol and 100 mL of methyl tert-butyl ether.

-

Add 1.0 g of Novozym 435 to the solution.

-

Add 3.44 g (40.0 mmol) of vinyl acetate to the reaction mixture.

-

Seal the flask and place it on an orbital shaker at 200 rpm, or stir with a magnetic stirrer, at 40 °C.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when approximately 50% conversion is reached (usually within 24-48 hours).

-

Once 50% conversion is achieved, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with MTBE, dried, and reused.

-

The filtrate contains a mixture of the unreacted (3S)-3-tert-butylcyclohexan-1-ol and the product, (3R)-3-tert-butylcyclohexyl acetate.

Step 3: Separation of Alcohol and Ester

The separation of the unreacted alcohol and the acylated product is achieved by column chromatography.

Materials:

-

Filtrate from Step 2

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column and accessories

Procedure:

-

Concentrate the filtrate from Step 2 under reduced pressure to obtain a crude oil.

-

Prepare a silica gel column. The size of the column will depend on the scale of the reaction.

-

Load the crude oil onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Collect fractions and analyze by TLC to identify the fractions containing the separated alcohol and ester.

-

Combine the fractions containing the pure (3S)-3-tert-butylcyclohexan-1-ol and concentrate under reduced pressure.

-

Combine the fractions containing the pure (3R)-3-tert-butylcyclohexyl acetate and concentrate under reduced pressure. The ester can be hydrolyzed to obtain the (3R)-alcohol if desired.

Step 4: Oxidation of (3S)-3-tert-butylcyclohexan-1-ol

This protocol describes the oxidation of the enantiomerically enriched alcohol to the target ketone using Dess-Martin Periodinane (DMP), a mild oxidizing agent that prevents racemization.[1][2][3]

Materials:

-

(3S)-3-tert-butylcyclohexan-1-ol (from Step 3)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.0 g (12.8 mmol) of (3S)-3-tert-butylcyclohexan-1-ol in 40 mL of anhydrous dichloromethane.

-

Add 6.5 g (15.4 mmol) of Dess-Martin Periodinane to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding 40 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key steps of the synthesis. The values are based on typical results reported for similar substrates in the literature.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Racemic 3-tert-butylcyclohexan-1-ol | > 95 | N/A |

| 2 & 3 | (3S)-3-tert-butylcyclohexan-1-ol | 40 - 45 | > 98 |

| 2 & 3 | (3R)-3-tert-butylcyclohexyl acetate | 45 - 50 | > 98 |

| 4 | This compound | 85 - 95 | > 98 |

Visualizations

Conclusion

The chemoenzymatic approach described provides an effective and scalable method for the preparation of enantiomerically pure this compound from its racemic precursor. The use of a commercially available and reusable biocatalyst in the key resolution step makes this process attractive from both an economic and environmental perspective. The mild conditions of the final oxidation step ensure that the stereochemical integrity of the product is maintained. This protocol should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Enantioselective Synthesis of (3S)-3-tert-butylcyclohexan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (3S)-3-tert-butylcyclohexan-1-one, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols outlined below are based on established methodologies in asymmetric synthesis, offering routes to this target molecule with high enantiopurity.

Introduction

This compound is a chiral ketone of significant interest due to its utility as a precursor for the synthesis of complex molecules with specific stereochemistry. The bulky tert-butyl group often serves to control the stereochemical outcome of subsequent reactions. The development of efficient and highly selective methods for its synthesis is therefore of considerable importance. This document details two primary strategies for the enantioselective synthesis of this compound:

-

Organocatalytic Michael Addition: This approach utilizes a chiral organocatalyst to facilitate the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor.

-

Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral auxiliary to a substrate to direct a diastereoselective transformation, followed by the removal of the auxiliary.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic protocols for producing this compound and related structures.

Table 1: Organocatalytic Michael Addition to Cyclohexenone Derivatives

| Entry | Michael Acceptor | Michael Donor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Di-tert-butyl malonate | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | RT | 24 | 85 | 92 |

| 2 | Cyclohex-2-en-1-one | Nitromethane | Cinchona-derived thiourea | CH₂Cl₂ | -20 | 48 | 78 | 95 |

Table 2: Chiral Auxiliary-Mediated Alkylation

| Entry | Substrate | Chiral Auxiliary | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | de (%) |

| 1 | Cyclohexanone | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | tert-butyl bromide | LDA | THF | -78 | 75 | >95 |

| 2 | Cyclohexanone | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | tert-butyl bromide | LDA | THF | -78 | 72 | >95 |

Experimental Protocols

Protocol 1: Organocatalytic Michael Addition of Di-tert-butyl malonate to Cyclohex-2-en-1-one

This protocol describes the enantioselective synthesis of a precursor to this compound via an organocatalytic Michael addition. Subsequent decarboxylation would yield the target molecule.

Materials:

-

Cyclohex-2-en-1-one

-

Di-tert-butyl malonate

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

-

Trifluoroacetic acid (TFA, 20 mol%)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution